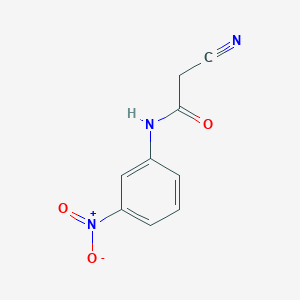

2-cyano-N-(3-nitrophenyl)acetamide

Description

Contextual Significance of Cyanoacetamide Derivatives in Organic Synthesis and Medicinal Chemistry

Cyanoacetamide derivatives are recognized as highly versatile building blocks in organic synthesis. researchgate.netresearchgate.net These compounds are characterized by a reactive methylene (B1212753) group flanked by a cyano and an amide group, making them valuable precursors for a wide array of heterocyclic compounds. researchgate.nettubitak.gov.tr The presence of both nucleophilic and electrophilic centers allows for a diverse range of chemical transformations. researchgate.nettubitak.gov.tr

The synthetic utility of cyanoacetamides is extensive, serving as key intermediates in the creation of various heterocyclic systems like pyridines, pyrimidines, thiazoles, and pyrazoles. researchgate.netekb.eg Many of these synthesized heterocycles have demonstrated significant pharmacological activities, drawing the attention of medicinal chemists. researchgate.netresearchgate.net The adaptability of the cyanoacetamide core allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties for specific applications, including the development of new therapeutic agents. researchgate.nettubitak.gov.tr For instance, cyanoacetamide derivatives have been utilized in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. ekb.egnih.gov

Overview of Nitrophenyl-Substituted Acetamides in Contemporary Research

Nitrophenyl-substituted acetamides represent another class of compounds with considerable importance in chemical and pharmaceutical research. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which in turn affects the reactivity and biological activity of the molecule. jcbsc.org These compounds are often used as intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals. jcbsc.orgresearchgate.net

Research has shown that the position of the nitro group on the phenyl ring is crucial for the compound's properties. For example, N-(4-nitrophenyl)acetamide is a known intermediate in the production of various aromatic compounds. jcbsc.orgresearchgate.net The presence of the nitro group can also confer specific biological activities. Studies on various nitrophenyl acetamide (B32628) derivatives have explored their potential as antibacterial and antiprotozoal agents. The investigation of N,N-Bis(4-nitrophenyl)acetamide has provided insights into the structural conformations that can influence molecular recognition functions. researchgate.net Furthermore, the study of related compounds like N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide has suggested that nitrated metabolites may arise in vivo during oxidative stress, potentially impacting the pharmacology of certain drugs. iucr.org

Scope and Objectives of Academic Inquiry into 2-Cyano-N-(3-nitrophenyl)acetamide

The specific compound, this compound, combines the structural features of both cyanoacetamides and nitrophenyl-substituted acetamides. While extensive research exists for these broader categories, dedicated studies on this compound are less common. The primary objective of academic inquiry into this compound is to synthesize and characterize it, and to explore its potential applications based on the known properties of its constituent functional groups.

Key research questions include:

What are the most efficient synthetic routes to produce high-purity this compound?

What are the detailed spectroscopic and crystallographic characteristics of the molecule?

How does the interplay between the cyanoacetamide and the 3-nitrophenyl moieties influence its reactivity?

What potential biological activities might this compound possess, for instance, as an antimicrobial, anti-inflammatory, or anticancer agent?

Can this compound serve as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic value?

Addressing these questions will not only fill a gap in the existing chemical literature but also potentially unlock new avenues for the development of novel materials and therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDLCHVIKUNVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350030 | |

| Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-56-6 | |

| Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Cyano N 3 Nitrophenyl Acetamide

Advanced Synthetic Approaches and Modern Techniques

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These principles have been applied to the synthesis and derivatization of cyanoacetamides.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov In the context of cyanoacetamide chemistry, microwave irradiation has been successfully employed to synthesize various derivatives, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. jchps.comnih.gov

For instance, the Knoevenagel condensation, a key reaction for derivatizing the active methylene (B1212753) group in cyanoacetamides, can be performed efficiently under microwave conditions. nih.gov The synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives from aromatic aldehydes and 2-cyanoacetamide has been achieved in minutes with high yields using microwave irradiation, often under solvent-free conditions with a catalyst like ammonium acetate. nih.gov This rapid, localized heating provided by microwaves enhances reaction rates, making it a highly attractive method for library synthesis and derivatization of a core structure like 2-cyano-N-(3-nitrophenyl)acetamide. jchps.com

Table 2: Conventional vs. Microwave-Assisted Synthesis of Cyanoacetamide Derivatives

| Parameter | Conventional Heating | Microwave Irradiation (MWI) | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 10 hours) | Seconds to Minutes (e.g., 40 seconds) | jchps.comnih.gov |

| Yield | Generally lower | Often significantly higher (e.g., >90%) | jchps.comnih.gov |

| Energy Consumption | Higher | Lower due to shorter reaction times | nih.gov |

| Solvent Use | Often requires bulk solvent | Can be performed under solvent-free conditions | nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can be made more sustainable by adopting several strategies.

Catalysis : The use of non-toxic, recyclable catalysts is a cornerstone of green chemistry. For example, employing ammonium acetate as a catalyst in Knoevenagel condensations is preferable to more hazardous bases. google.comnih.gov

Solvent Reduction : Performing reactions under solvent-free conditions, as demonstrated in several microwave-assisted syntheses of cyanoacetamide derivatives, minimizes the use of volatile organic compounds (VOCs), reducing waste and environmental pollution. nih.gov

Atom Economy : The primary condensation reaction to form the amide bond is inherently atom-economical, especially when using reactive derivatives where the main byproduct is small and easily removed (e.g., HCl or ethanol).

By integrating these green principles, the synthesis of this compound can be performed in a more environmentally responsible and efficient manner.

Table of Compounds Mentioned

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound, characterized by its multiple reactive functional groups, provides a platform for extensive chemical modification. periodikos.com.br Derivatization strategies are employed to generate a library of analogues for various applications, including the exploration of structure-activity relationships in medicinal chemistry.

Systematic modification of the phenyl ring is a cornerstone of structure-activity relationship (SAR) studies. For N-aryl cyanoacetamides, altering the substituents on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

Key modifications can include:

Positional Isomerism: Moving the nitro group from the meta (3-position) to the ortho or para positions to investigate the impact of substituent location on activity.

Substitution Variation: Replacing the nitro group with other electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) to probe electronic effects.

Disubstitution: Introducing a second substituent onto the ring to explore more complex electronic and steric interactions.

While specific SAR studies focused solely on this compound are not extensively detailed in the provided literature, the principles are widely applied to related N-aryl acetamide (B32628) series to optimize their therapeutic potential. For instance, studies on similar structures often reveal that the nature and position of substituents on the phenyl ring are critical for biological efficacy.

The cyano group (C≡N) and the adjacent active methylene group (-CH2-) are primary sites for chemical transformations in the this compound molecule. The strong electron-withdrawing nature of the cyano group acidifies the protons of the methylene group, making it a reactive nucleophile. periodikos.com.brresearchgate.net

Knoevenagel Condensation: A prominent reaction is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones in the presence of a weak base like piperidine. wikipedia.orgresearchgate.net This reaction leads to the formation of α,β-unsaturated cyanoacrylamides. chemspider.comsyntheticpages.org For example, condensation with various aromatic aldehydes produces the corresponding arylidene derivatives, which are valuable intermediates in their own right. periodikos.com.br

Nitrosation: The active methylene group can also undergo nitrosation. Reaction of N-substituted-2-cyanoacetamide derivatives with sodium nitrite in an acidic medium, such as acetic acid, yields the corresponding 2-(hydroxyimino)-2-cyanoacetamide derivatives. ekb.eg

Hydrolysis and Reduction: The cyano group itself can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.com

The amide bond (-CONH-) in this compound offers another site for modification, although it is generally more stable than the active methylene or cyano groups.

Potential transformations include:

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-nitroaniline (B104315) and cyanoacetic acid.

Reduction: The amide carbonyl can be reduced to a methylene group (-CH2-) using powerful reducing agents, converting the acetamide into a substituted ethylamine derivative.

N-Alkylation/N-Arylation: While challenging, derivatization at the amide nitrogen can be achieved under specific conditions, though reactions at other sites are often more favorable.

Additionally, the nitro group on the phenyl ring can be reduced to an amine. This new amino group can then be acylated to form N-aryl amides, providing a pathway for further diversification. nih.gov

2-Cyano-N-arylacetamides are highly valued as synthons for the synthesis of a wide array of heterocyclic compounds. researchgate.netekb.egtubitak.gov.tr The molecule's polyfunctional nature, with both nucleophilic and electrophilic centers, allows it to react with various bidentate reagents to form diverse ring systems. researchgate.netsemanticscholar.org

Synthesis of Pyridines and Pyridones: One common application is in the synthesis of substituted pyridines. For example, reacting N-aryl-2-cyanoacetamide with benzylidene malononitrile in a basic medium can yield highly functionalized 1,4-dihydropyridine derivatives. ekb.eg Cyclization reactions using cyanoacetamide derivatives are a key strategy for constructing pyridone-based compounds. globethesis.com

Synthesis of Chromenes (Benzopyrans): The reaction of N-substituted-2-cyanoacetamides with salicylaldehyde (2-hydroxybenzaldehyde) in a suitable solvent like acetic acid leads to the formation of 2-iminochromene-3-carboxamide derivatives. ekb.eg

Synthesis of Thiazoles: Thiazole rings can be constructed by reacting the cyanoacetamide precursor with sulfur-containing reagents. For instance, treatment with phenylisothiocyanate followed by an α-halo ketone like bromoacetone can yield substituted thiazole derivatives. semanticscholar.org

Synthesis of Pyrazoles: Pyrazole derivatives can be synthesized from cyanoacetamide scaffolds. One method involves reacting the precursor with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone, which is then treated with hydrazine derivatives to cyclize into a pyrazole ring. researchgate.net

The following table summarizes some of the heterocyclic systems synthesized from N-aryl-2-cyanoacetamide precursors.

| Starting Reagent(s) | Product Heterocycle | Reaction Conditions |

| Salicylaldehyde | 2-Iminochromene | Acetic acid, reflux |

| Benzylidene malononitrile | 1,4-Dihydropyridine | Basic medium (e.g., piperidine) |

| Phenylisothiocyanate, Bromoacetone | Thiazole | Base (e.g., KOH) in DMF |

| N,N-Dimethylformamide dimethyl acetal (DMFDMA), Hydrazine | Pyrazole | Sequential addition |

These examples underscore the utility of this compound and its analogues as versatile platforms for generating complex heterocyclic molecules with potential applications in various fields of chemical and biological research. ekb.egsemanticscholar.orgresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 2 Cyano N 3 Nitrophenyl Acetamide

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the connectivity and chemical environment of atoms within a molecule. For 2-cyano-N-(3-nitrophenyl)acetamide, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for its characterization.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituent groups. osti.govznaturforsch.com In N-(substituted phenyl)-2-cyanoacetamides, the electron-withdrawing nature of the nitro and cyano groups significantly influences the resonance of nearby nuclei. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amide proton (N-H), the aromatic protons on the nitrophenyl ring, and the methylene (B1212753) protons (CH₂) of the acetamide (B32628) group. The amide proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methylene protons will appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon (C=O), the cyano carbon (C≡N), the methylene carbon, and the aromatic carbons. The positions of the aromatic carbon signals are influenced by the strong electron-withdrawing nitro group and the acetamide substituent. Studies on similar compounds indicate that the chemical shifts of the C=O and C-1 carbons (the carbon attached to the nitrogen) are particularly sensitive to the electronic effects transmitted through the phenyl ring. znaturforsch.com

| ¹H NMR Data (Predicted) | |

| Proton | Expected Chemical Shift (ppm) |

| Amide (N-H) | > 10.0 (broad singlet) |

| Aromatic (C-H) | 7.5 - 8.5 (multiplets) |

| Methylene (CH₂) | ~3.5 - 4.0 (singlet) |

| ¹³C NMR Data (Predicted) | |

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~160 - 165 |

| Cyano (C≡N) | ~115 - 118 |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (C-N) | ~140 |

| Aromatic (C-H) | ~115 - 130 |

| Methylene (CH₂) | ~25 - 30 |

Predicted data is based on analysis of structurally similar compounds. researchgate.net

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₉H₇N₃O₃), the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Key expected fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene group.

Amide bond cleavage: Scission of the N-C bond of the amide linkage, leading to fragments corresponding to the 3-nitroaniline (B104315) cation radical and the cyanoacetyl group.

Loss of small molecules: Elimination of NO₂, CO, or HCN from the molecular ion or subsequent fragments.

The analysis of the mass spectra of related compounds like 2-cyanoacetamide (B1669375) and N-(3-nitrophenyl)acetamide supports these predicted fragmentation routes. nist.govnist.gov

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com The IR spectrum of this compound is expected to show prominent absorption bands corresponding to its key functional groups.

Studies on N-(substituted phenyl)-2-cyanoacetamides have shown that the vibrational frequencies of the amide and cyano groups are sensitive to the electronic effects of the substituents on the phenyl ring. researchgate.net

| IR Absorption Data (Predicted) | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C≡N Stretch (Nitrile) | 2240 - 2260 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1515 - 1570 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| N-O Stretch (Nitro, asymmetric) | 1510 - 1560 |

| N-O Stretch (Nitro, symmetric) | 1345 - 1385 |

Predicted data is based on analysis of structurally similar compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as chlorinated N-(3-nitrophenyl)acetamides, allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O=C hydrogen bonds link adjacent molecules into chains or sheets, a common motif in related acetanilides. nih.gov

Furthermore, other weaker interactions are anticipated to play a role in stabilizing the crystal lattice:

π-π Stacking: The electron-deficient nitrophenyl rings could engage in π-π stacking interactions, further organizing the molecules in the crystal.

C-H···O/N Interactions: Weak hydrogen bonds involving the methylene or aromatic C-H groups as donors and the oxygen atoms of the nitro group or the nitrogen of the cyano group as acceptors can also be expected. nih.gov These interactions contribute to the formation of a stable three-dimensional supramolecular architecture.

| Predicted Crystallographic and Conformational Data | |

| Parameter | Expected Feature |

| Dominant Interaction | Intermolecular N-H···O hydrogen bonding nih.gov |

| Crystal Motif | Formation of molecular chains or sheets nih.govnih.gov |

| Secondary Interactions | π-π stacking, C-H···O, C-H···N contacts nih.gov |

| Dihedral Angle (Phenyl-Amide) | Relatively small, indicating near-planarity nih.gov |

| N-H Conformation | Anti to the meta-nitro group nih.gov |

Predictions are based on the crystal structures of closely related N-(3-nitrophenyl)acetamide derivatives.

Advanced Analytical Methodologies for Purity and Identity Verification of this compound

The stringent requirements for chemical purity and accurate identification in scientific research and development necessitate the use of sophisticated analytical techniques. For the compound this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent powerful methodologies for ensuring its quality and confirming its chemical identity. These chromatographic techniques are indispensable for separating the target compound from any impurities, starting materials, or by-products that may be present after synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For compounds of this nature, reversed-phase HPLC is typically the method of choice.

In a reversed-phase setup, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, commonly consisting of water and an organic modifier such as acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. By carefully controlling the composition of the mobile phase, the retention time of this compound can be precisely managed, allowing for its effective separation from other components in the sample mixture. Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic nitro group and other chromophores in the molecule will absorb UV light at specific wavelengths.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~12.5 min (hypothetical) |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique that is well-suited for volatile and thermally stable compounds. For the analysis of this compound, GC could be employed, provided the compound has sufficient volatility and does not degrade at the temperatures required for analysis. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column.

The choice of the stationary phase is critical and depends on the polarity of the analyte. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would likely be a suitable choice for this compound. The temperature of the GC oven is carefully controlled and can be programmed to increase during the analysis (a temperature ramp) to facilitate the elution of compounds with different boiling points.

Detection in GC can be accomplished by various means. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity. For compounds containing nitrogen, a Nitrogen-Phosphorus Detector (NPD) can provide enhanced selectivity and sensitivity. Furthermore, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) offers the dual benefit of separation and structural identification, as the mass spectrum of the eluting compound provides a unique fragmentation pattern that can be used to confirm its identity.

As with HPLC, specific, published GC methods for this compound are scarce. However, a general method can be outlined based on standard practices for similar analytes.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Oven Program | Initial temp: 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-350 m/z |

| Expected Retention Time | ~14.8 min (hypothetical) |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

The application of these advanced analytical methodologies is crucial for the quality control of this compound, ensuring that the material used in further research or as a building block in synthesis meets the required standards of purity and identity.

Theoretical and Computational Chemistry Investigations of 2 Cyano N 3 Nitrophenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2-cyano-N-(3-nitrophenyl)acetamide. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, providing a balance between computational cost and accuracy.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis, following geometry optimization, reveals the distribution of electrons within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Calculated Structural Parameters for Acetamide (B32628) Derivatives from DFT Studies

| Parameter | Typical Value Range | Significance |

| C=O Bond Length | 1.22 - 1.25 Å | Indicates the strength and nature of the carbonyl bond. |

| C-N (Amide) Bond Length | 1.35 - 1.40 Å | Reflects the degree of delocalization of the nitrogen lone pair. |

| C≡N Bond Length | 1.15 - 1.18 Å | Characteristic of the triple bond in the cyano group. |

| Dihedral Angle (Phenyl-Amide) | Varies | Crucial for determining the overall molecular conformation and steric hindrance. |

Note: The data in this table are representative values from DFT studies on various acetamide derivatives and are intended to be illustrative for this compound.

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the characterization of this compound. Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding functional groups, such as the C=O stretch of the amide, the N-H stretch, and the C≡N stretch of the nitrile group. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR data to validate the structural assignment of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). niscpr.res.in The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. nih.gov

Table 2: Representative Reactivity Descriptors for Acetamide Derivatives from DFT Calculations

| Descriptor | Formula | Typical Interpretation |

| HOMO Energy (E_HOMO) | - | Higher energy indicates a better electron donor. |

| LUMO Energy (E_LUMO) | - | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |

Note: The data in this table are based on general principles of DFT and findings for various acetamide derivatives. The values are illustrative for this compound.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound. These methods can explore the molecule's conformational flexibility and its behavior over time.

The presence of rotatable bonds in this compound, particularly the bond connecting the phenyl ring to the amide nitrogen, allows for multiple conformations. A relaxed potential energy surface scan can be performed to explore these different rotational isomers (rotamers) and identify the most energetically stable conformations. mdpi.com Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the atomic positions and velocities over time. This allows for the investigation of vibrational motions, conformational changes, and interactions with the surrounding environment (e.g., a solvent). While specific MD studies on this compound are not documented, this technique would be highly valuable for understanding its dynamic stability and how it might interact with other molecules in a biological or chemical system.

Structure-Activity Relationship (SAR) and Ligand Design Principles (Computational Aspects)

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and materials science. For this compound, computational approaches are employed to decipher how its molecular structure correlates with its functional properties. This understanding is pivotal for designing new ligands with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational effort to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential activity.

A hypothetical QSAR study on a series of N-phenylacetamide derivatives, including the title compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Distribution of electrons, reactivity, electrostatic interaction potential. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule, potential for steric hindrance. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching of the molecular skeleton. |

A resulting QSAR model, typically a mathematical equation, would link a selection of these descriptors to a measured biological activity (e.g., enzyme inhibition, cytotoxicity). For this compound, the nitro group's strong electron-withdrawing nature and the cyano group's electronic properties would be significant contributors to the electronic descriptors in any such model.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational techniques used to identify promising new drug candidates from large databases of chemical structures. Although specific large-scale screening efforts centered on this compound as a lead compound are not detailed in available research, the methodology provides a framework for its future development.

The process would involve:

Defining a Virtual Library: A virtual library of compounds could be designed by systematically modifying the structure of this compound. Variations could include altering the substituents on the phenyl ring, replacing the cyanoacetamide moiety, or introducing different linkers.

Computational Filtering: This library would then be subjected to a series of computational filters. These filters can include predictions of "drug-likeness" based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Docking-Based Screening: The filtered library would then be screened against a specific biological target using molecular docking to predict binding affinity and identify potential hits.

This approach allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.

Molecular Docking Studies with Biological Targets for Mechanistic Insights

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its protein target at the atomic level.

While specific molecular docking studies focusing solely on this compound are not prominently reported, related research on similar acetamide derivatives provides a template for how such studies would be conducted. For instance, studies on other cyanoacetamide derivatives have utilized molecular docking to investigate their potential as anti-inflammatory or anticancer agents. nih.gov

A typical molecular docking study involving this compound would proceed as follows:

Target Selection: A relevant biological target, such as an enzyme or receptor implicated in a disease pathway, is chosen.

Structure Preparation: The 3D structures of both this compound (the ligand) and the target protein are prepared. This often involves energy minimization to obtain a stable conformation.

Docking Simulation: A docking algorithm is used to explore the possible binding modes of the ligand within the active site of the protein. The program calculates a "docking score" for each pose, which estimates the binding affinity.

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Nitro group (-NO2) | Hydrogen bonding (with backbone N-H), Electrostatic interactions | Glycine, Serine, Aspartate, Glutamate |

| Amide group (-CONH-) | Hydrogen bonding (donor and acceptor) | Aspartate, Glutamate, Serine, Threonine, Histidine |

| Cyano group (-C≡N) | Dipole-dipole interactions, potential weak hydrogen bonding | Polar amino acids |

| Phenyl ring | π-π stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

These detailed interaction maps provide crucial mechanistic insights into how this compound might exert a biological effect and offer a rational basis for designing more potent and selective derivatives.

Applications in Advanced Materials Science and Engineering

Role of 2-Cyano-N-(3-nitrophenyl)acetamide in Polymer Synthesis

The presence of a reactive methylene (B1212753) group adjacent to the cyano group, as well as the potential for reactions involving the amide and nitro functionalities, suggests that this compound could serve as a valuable monomer or modifying agent in polymer synthesis. Cyanoacetamide derivatives are recognized for their high reactivity and versatility as synthons in the synthesis of a wide array of heterocyclic compounds, a characteristic that can be extended to polymer chemistry. researchgate.nettubitak.gov.tr

The structure of this compound allows for its potential incorporation into polymer chains as a pendant group. This can be achieved through various polymerization techniques, such as chain-growth or step-growth polymerization, depending on the modification of the monomer. For instance, the active methylene group could participate in Knoevenagel condensation reactions to form polymers with unsaturated backbones. nih.gov Alternatively, functionalization of the phenyl ring or the acetamide (B32628) group could introduce polymerizable moieties, enabling its use in addition or condensation polymerization.

The incorporation of this compound as a pendant group would introduce both the cyano and the nitrophenyl functionalities along the polymer backbone. Polymers with pendant functional groups often exhibit unique properties and can be designed for specific applications in fields like medicine, electronics, and nanotechnology. researchgate.net The ability to introduce these specific functional groups opens the door to creating polymers with tailored properties.

The inclusion of nitrophenyl groups into a polymer structure is known to have a significant impact on the material's thermal and mechanical properties. The nitro group is strongly electron-withdrawing, which can increase intermolecular forces and lead to enhanced thermal stability. nih.gov For example, the incorporation of nitrolignin into polyurethane films has been shown to increase the crosslinking density, resulting in improved tensile strength and thermal stability. researchgate.net Similarly, the cyano group is known to be highly polar and can contribute to strong intermolecular dipole-dipole interactions, which can enhance the thermal stability and chemical resistance of polymers. researchgate.netvt.edu

The presence of both these functional groups in a polymer derived from this compound would likely result in a material with high thermal stability and specific mechanical characteristics. The rigid nature of the nitrophenyl group could increase the glass transition temperature (Tg) of the polymer, making it suitable for high-temperature applications. The potential for hydrogen bonding through the amide group could further enhance the mechanical strength of the resulting polymer.

Table 1: Potential Influence of Functional Groups on Polymer Properties

| Functional Group | Potential Influence on Polymer Properties |

| Nitrophenyl | Increases thermal stability, enhances mechanical strength, introduces polarity. |

| Cyano | Increases polarity and dielectric constant, enhances thermal stability and chemical resistance, can improve ionic conductivity. |

| Acetamide | Potential for hydrogen bonding, influencing mechanical properties and solubility. |

This table provides a generalized overview based on the known effects of these functional groups in various polymer systems.

Functional Material Development

The unique electronic and chemical nature of the functional groups in this compound makes it a promising candidate for the development of functional materials with responsive and optoelectronic properties.

Polymers that respond to external stimuli, such as pH, light, or temperature, are at the forefront of smart materials research. nih.gov The nitro group on the phenyl ring can be reduced to an amino group, which is pH-responsive. This transformation could be utilized to create pH-sensitive hydrogels or drug delivery systems. nih.gov The properties of polymers containing pendant groups can be finely tuned to control their thermoresponsive behavior. rsc.org The polarity and potential for specific interactions introduced by the cyano and nitrophenyl groups could be harnessed to design polymers that exhibit lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior, making them suitable for applications in sensors and actuators.

Nitroaromatic compounds are known for their interesting optical and electronic properties. The presence of the electron-withdrawing nitro group and the electron-donating character of the amide-substituted phenyl ring can lead to intramolecular charge transfer, which is a key characteristic for nonlinear optical (NLO) materials. aip.org Materials exhibiting NLO properties are crucial for applications in telecommunications, optical computing, and data storage.

Furthermore, the cyano group is known to possess a high dipole moment and can enhance the dielectric constant of materials. mdpi.com This property is particularly valuable in the development of materials for electronic applications, such as capacitors and organic field-effect transistors (OFETs). The combination of the nitrophenyl and cyano moieties in a single monomer unit could lead to the development of polymers with unique photophysical properties, potentially finding use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org

Table 2: Potential Applications in Functional Materials

| Application Area | Relevant Properties Conferred by this compound Moieties |

| Responsive Materials | pH-sensitivity (via nitro group reduction), potential for thermo-responsive behavior. |

| Nonlinear Optics | Intramolecular charge transfer due to donor-acceptor structure. |

| Organic Electronics | High dielectric constant (from cyano group), charge transport properties. |

| Sensors | Changes in optical or electronic properties in response to specific analytes. |

This table outlines potential applications based on the functional groups present in the compound.

Research in Agrochemical Applications

Investigation as Herbicide Precursors or Active Agents

No published research was identified that specifically investigates "2-cyano-N-(3-nitrophenyl)acetamide" for its potential as a herbicide precursor or an active herbicidal agent.

Due to the absence of studies on its herbicidal effects, there is no information available regarding the mechanism of action of "this compound" on plant growth and development, including any potential for enzyme inhibition.

No data from selectivity and efficacy studies for "this compound" in controlled environments have been published in the reviewed scientific literature. Therefore, no data tables on this topic can be provided.

Conclusion and Future Research Trajectories

Synthesis and Derivatization Advancements

The 2-cyanoacetamide (B1669375) moiety is a well-established and vital synthon for constructing biologically active heterocyclic compounds such as pyridines, thiazoles, and pyrimidines. ekb.eg The structure of 2-cyano-N-(3-nitrophenyl)acetamide features multiple reactive sites, including the active methylene (B1212753) group, the amide nitrogen, and the electrophilic centers at the carbonyl and cyano groups, making it an ideal starting material for diverse chemical transformations. ekb.eg

Future research will likely focus on leveraging this reactivity to build more complex molecular architectures. Key advancements can be anticipated in the following areas:

Novel Heterocyclic Systems: The condensation of the active methylene group with various electrophiles will continue to be a primary strategy. For instance, reactions with aldehydes can yield chromene derivatives, while reactions with isothiocyanates followed by cyclization can produce thiazolidinone structures. ekb.egresearchgate.net

Knoevenagel Condensation: The Knoevenagel condensation reaction has been effectively used to synthesize derivatives like (E)-2-cyano-N-3-diphenylacrylamide from cyanoacetamide precursors. nih.gov This method can be systematically applied to this compound to create a library of α,β-unsaturated carbonyl compounds.

Sulfonamide Derivatives: The synthesis of 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide (B32628) derivatives has demonstrated the potential for modification of the phenyl ring to introduce new functionalities and enhance biological activity. researchgate.net

Hydrazide-Hydrazones: The creation of acrylohydrazide derivatives through reactions involving the cyanoacetohydrazide moiety highlights another pathway for derivatization, leading to compounds with potential antimicrobial properties. oatext.com

The exploration of green chemistry principles, such as the use of eco-friendly solvents and catalysts, will be crucial in developing more sustainable synthetic routes for these derivatives.

Insights into Biological Mechanisms and Lead Compound Identification

While research on the specific biological profile of this compound is nascent, studies on its close analogues have provided critical insights into potential mechanisms of action and have identified promising lead compounds for therapeutic and other applications.

Derivatives of 2-cyanoacetamide have shown significant potential as:

Anti-inflammatory Agents: A related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated notable anti-inflammatory activity. nih.gov It was found to reduce the production of key inflammatory mediators like nitrite, IL-1β, and TNFα in vitro. nih.gov In vivo models of paw edema and peritonitis confirmed its ability to reduce inflammation and leukocyte migration. nih.gov Molecular docking studies suggested that its mechanism may involve interactions with enzymes such as LT-A4-H, PDE4B, and iNOS. nih.gov These findings strongly suggest that this compound could serve as a template for designing new anti-inflammatory drugs.

Enzyme Inhibitors: The 2-cyanoacetamide scaffold is present in molecules that can act as enzyme inhibitors. For example, trans-2-Cyano-2-(methoxyimino)acetamide has been studied for its ability to inhibit enzymes in metabolic pathways, marking it as a potential lead for drug development.

Antimicrobial and Anticancer Agents: Various heterocyclic systems synthesized from 2-cyanoacetamide precursors have been evaluated for antimicrobial activity against bacteria and fungi. ekb.eg Furthermore, preliminary studies on related compounds have shown selective cytotoxicity against cancer cell lines, indicating a potential avenue for developing novel anticancer agents.

Future research should involve systematic screening of this compound and its derivatives against a broad panel of biological targets. Elucidating structure-activity relationships (SAR) will be key to optimizing potency and selectivity, paving the way for the identification of clinical candidates.

Expanding Applications in Materials and Agrochemical Sciences

Beyond medicinal chemistry, the unique chemical structure of this compound makes it and its derivatives attractive candidates for applications in materials science and agriculture.

Agrochemical Sciences: Research has already demonstrated the potent insecticidal properties of certain derivatives.

Control of Spodoptera frugiperda: Synthetic derivatives of 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide have proven effective against the fall armyworm, Spodoptera frugiperda. researchgate.net These compounds were shown to cause high mortality in larval instars and interfere with silk spinning. Biochemical analyses revealed that the compounds impacted total protein and lipid levels and inhibited key enzymes like protease and amylase. researchgate.net

Control of Aphis craccivora: Another related compound, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has shown significant insecticidal activity against the cowpea aphid, Aphis craccivora. researchgate.net

These findings underscore the potential for developing new classes of pesticides based on the this compound scaffold, which could offer novel modes of action to combat insecticide resistance.

| Derivative Class | Target Pest | Observed Effects | Reference |

|---|---|---|---|

| 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide | Spodoptera frugiperda (Fall Armyworm) | High larval mortality; anti-spinning of silk threads; altered protein/lipid levels; enzyme inhibition. | researchgate.net |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Cowpea Aphid) | Significant insecticidal activity against nymphs and adults. | researchgate.net |

Materials Science: The application of this compound in materials science is a largely unexplored but promising field. The presence of a cyano group (-C≡N) and a nitro group (-NO₂) imparts significant polarity and potential for interesting electronic and optical properties.

Research Chemicals: Analogues such as 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE are utilized as research chemicals to explore the development of new compounds and materials with specific functions. lookchem.com

Nonlinear Optics and Dyes: The combination of electron-withdrawing groups (nitro, cyano) and a conjugated system could lead to applications in nonlinear optical (NLO) materials or as precursors for novel dyes. Future work could involve synthesizing extended π-systems based on this scaffold and characterizing their photophysical properties.

Challenges and Opportunities in Future Research on this compound

Despite its potential, research on this compound faces several challenges that also represent significant opportunities for scientific advancement.

Challenges:

Limited Direct Research: The parent compound itself has not been the subject of extensive investigation; much of the current knowledge is inferred from studies on its analogues.

Selectivity and Specificity: A major challenge in developing therapeutic agents is achieving high selectivity for the intended biological target to minimize off-target effects.

Synthetic Efficiency: While many synthetic routes exist, developing highly efficient, scalable, and environmentally benign methods for producing derivatives remains a continuous challenge.

Opportunities:

Scaffold for Library Synthesis: The compound is an excellent starting point for combinatorial chemistry and the creation of diverse molecular libraries for high-throughput screening against a wide range of biological and material science targets.

Exploring New Biological Activities: There is a vast, unexplored landscape of potential biological activities, including antiviral, antiparasitic, and neuroprotective effects, that warrants investigation.

Computational and Mechanistic Studies: Advanced computational modeling and molecular docking can guide the rational design of new derivatives with enhanced activity and specificity. nih.gov These in silico methods can predict binding affinities and mechanisms, saving significant time and resources in the drug discovery process.

Interdisciplinary Applications: The potential for use in both life sciences and materials science offers rich opportunities for interdisciplinary collaboration, potentially leading to the development of theranostic agents or functional biomaterials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-N-(3-nitrophenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetic acid derivatives and 3-nitroaniline. For example, in a multistep approach, nitrobenzene derivatives undergo substitution with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions, followed by reduction and condensation with cyanoacetic acid using coupling agents like DCC . Optimizing stoichiometry (e.g., 1:1 molar ratio of aniline to cyanoacetic acid) and temperature (0–5°C for intermediate steps) enhances yields up to 70–80% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include δ ~3.30 ppm (singlet for –CH2CN), δ ~8.34 ppm (amide NH), and aromatic proton splitting patterns (e.g., δ 7.28–7.90 ppm for nitro-substituted phenyl) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~206–219 (M+1) confirm the molecular formula .

- FT-IR : Stretching vibrations at ~2200 cm⁻¹ (–CN) and ~1650 cm⁻¹ (amide C=O) .

Q. How can researchers address conflicting solubility data for this compound in different solvents?

- Methodological Answer : Discrepancies arise from solvent polarity and nitro/cyano group interactions. Systematic solubility testing in DMSO, ethanol, and acetonitrile at controlled temperatures (e.g., 25°C) with UV-Vis or HPLC quantification is recommended. For example, solubility in DMSO exceeds 50 mg/mL due to hydrogen bonding with the amide group, while lower solubility in hexane (<1 mg/mL) reflects hydrophobic mismatch .

Advanced Research Questions

Q. How does the nitro group’s position (meta vs. para) influence the compound’s molecular conformation and intermolecular interactions?

- Methodological Answer : X-ray crystallography (e.g., SHELXL refinement ) reveals that the meta-nitro group induces a planar conformation, facilitating N–H⋯O hydrogen bonds (bond length ~2.8 Å) between the amide NH and nitro oxygen. In contrast, para-substituted analogs exhibit torsional angles >30°, reducing π-π stacking efficiency . Computational modeling (DFT at B3LYP/6-311+G(d,p)) corroborates enhanced stability in the meta configuration by ~5 kcal/mol .

Q. What mechanisms underlie the anticancer activity of structurally related 2-cyanoacetamide derivatives?

- Methodological Answer : Derivatives like 2-cyano-N-(furan-2-ylmethyl)acetamide inhibit leukemia cell lines (CCRF-CEM, IC₅₀ ~1.2 µM) via thiazolidinone ring formation, which intercalates DNA and disrupts topoisomerase II. Flow cytometry confirms G2/M phase arrest and ROS-mediated apoptosis (2.5-fold ROS increase at 10 µM) . SAR studies suggest nitro groups enhance electron-withdrawing effects, improving target binding .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate attack trajectories of nucleophiles (e.g., hydroxide) on the cyano carbon, using AMBER force fields. The nitro group’s electron-withdrawing effect lowers the LUMO energy (−3.2 eV), accelerating SN2 kinetics .

- Docking Studies : AutoDock Vina predicts binding affinities (ΔG ~−7.8 kcal/mol) with enzymes like carbonic anhydrase IX, highlighting potential as a hypoxia-selective inhibitor .

Safety and Stability Considerations

Q. What protocols mitigate risks during handling of this compound?

- Methodological Answer :

- Toxicology : Limited data necessitate PPE (gloves, goggles) and fume hood use. Acute toxicity (LD₅₀ >500 mg/kg in rats) suggests moderate hazard .

- Degradation : Store at −20°C in amber vials; HPLC monitoring shows <5% hydrolysis over 6 months in dry DMSO. Aqueous solutions degrade via cyano → carboxylic acid conversion (t₁/₂ ~72 hours at pH 7) .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported melting points (e.g., 421 K vs. 444 K)?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Recrystallize from toluene (slow evaporation) and characterize via DSC. High-purity samples (>99% by HPLC) melt sharply at 444 K, while impurities (e.g., residual cyanoacetic acid) broaden the range to 421–435 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.